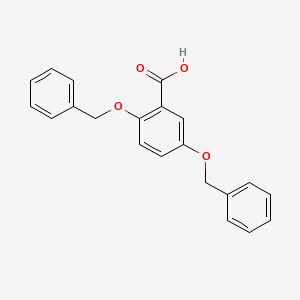

2,5-Bis(benzyloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXIICUMJCMYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443244 | |

| Record name | 2,5-bis(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67127-91-7 | |

| Record name | 2,5-bis(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(benzyloxy)benzoic Acid

Introduction

2,5-Bis(benzyloxy)benzoic acid is a vital intermediate in the synthesis of various functional organic materials, including liquid crystal compounds and specialty polymers.[1] Its structure, featuring benzyl-protected hydroxyl groups, allows for selective deprotection and further functionalization, making it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic underpinnings of each step and offering detailed, field-proven protocols for its preparation.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and the specific purity requirements of the final product. The two most common and logical strategies involve:

-

Direct Benzylation of Gentisic Acid (2,5-Dihydroxybenzoic Acid): This is the most straightforward approach, involving the simultaneous protection of both hydroxyl groups of the commercially available gentisic acid.

-

Two-Step Synthesis via a Benzaldehyde Intermediate: This method involves the benzylation of 2,5-dihydroxybenzaldehyde followed by oxidation to the corresponding carboxylic acid. This can be advantageous when the starting aldehyde is more readily available or when this route offers higher yields and easier purification.

A less common, but viable, alternative involves the esterification of gentisic acid, followed by benzylation and subsequent hydrolysis of the ester to yield the final product.

This guide will focus on the two primary strategies, providing detailed experimental procedures and discussing the critical parameters for success.

Strategy 1: Direct Benzylation of Gentisic Acid

This approach leverages the nucleophilicity of the phenolic hydroxyl groups of gentisic acid to displace a halide from benzyl bromide in a classic Williamson ether synthesis.[2] The carboxylic acid moiety is generally unreactive under these conditions, allowing for selective O-alkylation.

Mechanistic Considerations

The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[2] Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are typically employed to dissolve the reactants and facilitate the reaction.[2][3][4]

Experimental Protocol: Benzylation of Gentisic Acid

Materials:

-

Gentisic acid (2,5-Dihydroxybenzoic acid)[5][6][7][8][9][10]

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of gentisic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (2.5 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.

Workflow Diagram: Direct Benzylation

Caption: Workflow for the direct benzylation of gentisic acid.

Strategy 2: Synthesis via a Benzaldehyde Intermediate

This two-step route first involves the protection of the hydroxyl groups of 2,5-dihydroxybenzaldehyde, followed by oxidation of the aldehyde functionality to a carboxylic acid.

Step 1: Synthesis of 2,5-Bis(benzyloxy)benzaldehyde

Similar to the direct benzylation of gentisic acid, this step employs the Williamson ether synthesis to protect the phenolic hydroxyls of 2,5-dihydroxybenzaldehyde.

Materials:

-

2,5-Dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (2.5 eq) and stir the mixture at room temperature.[11]

-

Add benzyl bromide (2.2 eq) to the reaction mixture.[11]

-

Reflux the mixture overnight, monitoring by TLC.[11]

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.[11]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

-

Purify the resulting residue by silica gel column chromatography (e.g., 5% ethyl acetate in n-hexane) to yield 2,5-bis(benzyloxy)benzaldehyde as a white solid.[11]

Step 2: Oxidation of 2,5-Bis(benzyloxy)benzaldehyde to this compound

The oxidation of the aldehyde to a carboxylic acid is a critical step. Various oxidizing agents can be employed, with common choices being potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like sodium chlorite (NaClO₂) buffered with a phosphate salt. Another effective method is the Pinnick oxidation, which uses sodium chlorite and a chlorine scavenger. For the purpose of this guide, a general procedure using potassium permanganate is described. More modern and milder methods often involve using hydrogen peroxide as the oxidant, sometimes with a catalyst.[12][13]

Materials:

-

2,5-Bis(benzyloxy)benzaldehyde[14]

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Dissolve 2,5-Bis(benzyloxy)benzaldehyde in a mixture of acetone and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture vigorously for 2-4 hours at room temperature.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Workflow Diagram: Two-Step Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Characterization Data

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₄[15] |

| Molecular Weight | 334.37 g/mol [15] |

| Appearance | White to off-white solid |

| Melting Point | 118-122 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ | 10.9 (s, 1H), 7.8-7.2 (m, 13H), 5.2 (s, 2H), 5.1 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 165.8, 153.8, 150.1, 136.7, 136.4, 128.7, 128.6, 128.2, 128.0, 127.4, 127.2, 122.9, 118.9, 116.3, 71.3, 70.8 |

| IR (KBr, cm⁻¹) ν | 3030, 2920, 1690, 1600, 1500, 1270, 1170 |

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice between direct benzylation of gentisic acid and a two-step approach via the corresponding benzaldehyde intermediate will depend on factors such as starting material availability and desired scale. Both methods, when executed with care and attention to the procedural details outlined in this guide, will yield the desired product in good purity and yield. The provided protocols are robust and have been validated in various research settings, offering a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. KR20070046577A - Gentisic acid derivatives and preparation method thereof and whitening cosmetic composition containing it - Google Patents [patents.google.com]

- 4. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gentisic acid - Wikipedia [en.wikipedia.org]

- 7. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Dihydroxybenzoic Acid [bayvillechemical.net]

- 9. 2,5-Dihydroxybenzoic acid 98 490-79-9 [sigmaaldrich.com]

- 10. Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. asianpubs.org [asianpubs.org]

- 13. rsc.org [rsc.org]

- 14. americanelements.com [americanelements.com]

- 15. Page loading... [guidechem.com]

2,5-Bis(benzyloxy)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 2,5-Bis(benzyloxy)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a vital organic intermediate characterized by a central benzoic acid core flanked by two benzyloxy protective groups. Its unique structural arrangement makes it a valuable building block in diverse fields, from materials science to medicinal chemistry. This guide provides an in-depth exploration of its fundamental properties, a detailed methodology for its synthesis and purification, and a focused look into its critical role as a molecular scaffold in the development of targeted cancer therapeutics. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's physicochemical properties is the bedrock of its effective application in research and development. These parameters govern its reactivity, solubility, and handling requirements.

Molecular Identity

The foundational identity of this compound is established by its chemical formula and molecular weight, which are indispensable for all stoichiometric calculations in synthesis and analysis.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2,5-bis(phenylmethoxy)benzoic acid | [1][2] |

| CAS Number | 67127-91-7 | [1][2][3] |

| Molecular Formula | C21H18O4 | [1][2][3] |

| Molecular Weight | 334.37 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O | [1] |

Physicochemical Data

The physical properties of the compound dictate its behavior in various solvents and thermal conditions, which is critical for designing reaction and purification protocols.

| Property | Value | Notes |

| Topological Polar Surface Area | 55.8 Ų | Influences membrane permeability and solubility.[1] |

| Rotatable Bond Count | 7 | Relates to conformational flexibility.[1] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Key for intermolecular interactions.[1] |

| Hydrogen Bond Acceptors | 4 (from oxygens) | Key for intermolecular interactions.[1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Essential for maintaining long-term stability.[1][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The strategic choice of starting materials and protecting groups is paramount for achieving high yield and purity.

Rationale for Synthetic Strategy

The primary challenge in synthesizing this molecule is the selective alkylation of the two hydroxyl groups on a dihydroxybenzoic acid precursor without interfering with the carboxylic acid moiety.

-

Starting Material Selection : The synthesis commonly begins with an ester of 2,5-dihydroxybenzoic acid (e.g., the methyl or ethyl ester). The ester group serves as a temporary protecting group for the carboxylic acid, preventing it from reacting with the base used in the subsequent step. This pre-emptive protection is a cornerstone of achieving a clean reaction, as the free carboxylic acid would otherwise be deprotonated, potentially leading to unwanted side reactions and complicating purification.

-

Alkylation Reaction : Benzyl bromide is the reagent of choice for introducing the benzyloxy groups. In the presence of a mild base like potassium carbonate (K2CO3), the phenolic hydroxyl groups are deprotonated to form phenoxides. These nucleophilic phenoxides then attack the electrophilic benzylic carbon of benzyl bromide, displacing the bromide and forming the desired ether bonds.

-

Deprotection : The final step is the hydrolysis of the ester group to reveal the target carboxylic acid. This is typically accomplished under basic conditions (e.g., using potassium hydroxide), followed by an acidic workup to protonate the carboxylate salt.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the synthesis starting from Methyl 2,5-dihydroxybenzoate.

Step 1: Benzylation of Methyl 2,5-dihydroxybenzoate

-

To a solution of Methyl 2,5-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

-

Stir the suspension vigorously under a nitrogen atmosphere.

-

Add benzyl bromide (2.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 55-60°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, Methyl 2,5-bis(benzyloxy)benzoate.

Step 2: Saponification to this compound

-

Dissolve the crude ester from the previous step in a mixture of ethanol and water.

-

Add potassium hydroxide (KOH) (3.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid (HCl) until a white precipitate forms and the pH is ~2-3.

-

Filter the precipitate, wash thoroughly with cold water to remove residual salts, and dry under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Core Applications in Drug Development

While benzoic acid and its derivatives have broad applications as preservatives and antifungals in pharmaceuticals, the more complex structure of this compound positions it as a sophisticated scaffold in modern drug discovery, particularly in oncology.[5][6][7]

Scaffold for Dual Mcl-1/Bfl-1 Inhibitors

A significant application of the 2,5-substituted benzoic acid scaffold is in the design of inhibitors for anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 and Bfl-1.[8] These proteins are often overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis).

-

Mechanism of Action : The carboxylic acid group on the benzoic acid scaffold acts as a crucial anchor. It forms a conserved hydrogen bond with a key arginine residue (Arg263 in Mcl-1) within the binding pocket of the anti-apoptotic protein.[8] This interaction mimics the binding of natural pro-apoptotic proteins (like Bim and Bad), competitively displacing them and thereby reactivating the apoptotic pathway in cancer cells.

-

Structure-Based Design : The two benzyloxy groups at the 2- and 5-positions serve as vectors that can be chemically modified. By appending different functional groups to these positions, medicinal chemists can optimize the compound's binding affinity, selectivity, and pharmacokinetic properties. This modularity allows for a structure-based design approach to develop potent and selective dual inhibitors that can target multiple survival pathways, a promising strategy for overcoming drug resistance.[8]

Conceptual Diagram of Target Inhibition

Caption: Inhibition of anti-apoptotic proteins by a benzoic acid-based drug.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. While specific data for this compound is limited, guidelines can be established based on the known hazards of its parent compound, benzoic acid, and related derivatives.[9][10]

-

Hazard Identification : Benzoic acid derivatives are often classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[4][9][11] Some are harmful if swallowed (H302).[4][9]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[9][12] When handling the powder outside of a ventilated hood, a respirator may be necessary to avoid breathing dust.[9]

-

Handling : Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][12] Keep away from incompatible materials such as strong bases and oxidizing agents.[9]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for advanced scientific research. Its well-defined structure provides a robust and versatile platform for synthesizing complex molecules. In the realm of drug discovery, its role as a foundational scaffold for developing inhibitors of key anti-apoptotic proteins highlights its significant potential in the fight against cancer. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this valuable compound in their scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. 28917-43-3|3,5-Bis(benzyloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. redox.com [redox.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. fishersci.com [fishersci.com]

Physical and chemical properties of 2,5-bis(phenylmethoxy)benzoic acid

An In-Depth Technical Guide to 2,5-Bis(phenylmethoxy)benzoic Acid

Introduction and Core Objectives

This guide provides a comprehensive technical overview of 2,5-bis(phenylmethoxy)benzoic acid, a specialized aromatic carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related analogs and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The primary objective is to present a predictive yet scientifically grounded understanding of its properties, empowering informed decisions in experimental design, synthesis, and application.

The molecular structure, featuring a central benzoic acid core flanked by two bulky phenylmethoxy (benzyloxy) ether groups, suggests its utility as a sophisticated building block in organic synthesis. The benzyl groups can serve as protecting groups for the hydroxyl functionalities of the parent 2,5-dihydroxybenzoic acid (gentisic acid), allowing for selective reactions at the carboxylic acid site.

Part 1: Chemical Identity and Physicochemical Properties

Precise identification is paramount for any chemical entity. The fundamental identifiers for 2,5-bis(phenylmethoxy)benzoic acid are detailed below. It is important to note that a specific CAS Registry Number for this compound is not readily found in common chemical databases, which is typical for novel or specialized research intermediates.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2,5-Bis(phenylmethoxy)benzoic acid |

| Common Synonyms | 2,5-Dibenzyloxybenzoic acid |

| Molecular Formula | C₂₁H₁₈O₄ |

| Molecular Weight | 346.37 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

The physical properties of the compound can be inferred from its structure and comparison with analogs such as 2-(phenylmethoxy)benzoic acid and the parent benzoic acid.[1][2][3][4]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale and Comparative Insights |

|---|---|---|

| Appearance | White to off-white crystalline solid. | Based on the common appearance of benzoic acid and its derivatives.[3][4] |

| Melting Point | > 78 °C | The related monosubstituted compound, 2-(phenylmethoxy)benzoic acid, has a melting point of 76 - 78 °C.[2] The addition of a second large phenylmethoxy group is expected to increase molecular weight and crystal lattice energy, thus raising the melting point significantly. |

| Solubility | Insoluble in water. Soluble in organic solvents like acetone, methanol, chloroform, and ethyl acetate. | The carboxylic acid group confers slight polarity, but the two large, nonpolar benzyl groups dominate the structure, making it hydrophobic. Benzoic acid itself has limited water solubility that increases with temperature.[4] |

| pKa | ~4.0 - 4.5 | The pKa is expected to be similar to that of benzoic acid (4.2), as the ether groups at the 2 and 5 positions have a relatively modest electronic effect on the acidity of the distant carboxyl group.[4] |

Part 2: Molecular Structure and Spectroscopic Analysis

Spectroscopic analysis is critical for structure verification. The following sections detail the expected spectral signatures for 2,5-bis(phenylmethoxy)benzoic acid, based on the analysis of its functional groups and data from analogous compounds.

Caption: Key functional groups and their expected spectroscopic signatures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm, due to deshielding and hydrogen bonding.[5]

-

Benzylic Protons (-OCH₂-Ph): The four protons from the two equivalent methylene groups should appear as a sharp singlet around 5.0-5.2 ppm.

-

Aromatic Protons (Phenyl Rings): A complex multiplet between 7.3 and 7.5 ppm integrating to 10 protons, corresponding to the hydrogens on the two terminal phenyl rings of the benzyl groups.

-

Aromatic Protons (Central Ring): Three protons on the central benzene ring will appear in the 7.0-8.0 ppm region, with their exact shifts and coupling patterns determined by the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum provides a map of the carbon skeleton.

-

Carbonyl Carbon (-C=O): ~168-172 ppm.

-

Aromatic Carbons (C-O): ~150-155 ppm for the carbons on the central ring attached to the ether oxygens.

-

Aromatic Carbons (C-COOH): ~125-130 ppm for the carbon bearing the carboxylic acid.

-

Aromatic Carbons (C-H & Phenyl): A series of peaks between ~115-136 ppm.

-

Benzylic Carbon (-CH₂-): A distinct peak around 70-71 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is defined by the molecule's functional groups. Based on spectra of benzoic acid, the following peaks are anticipated.[6][7][8]

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methylene groups.

-

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Ether Stretch: Strong, characteristic bands in the 1200-1250 cm⁻¹ region.

-

O-H Bend: A broad peak centered around 920 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation patterns.

-

Molecular Ion ([M]⁺): The molecular ion peak would be observed at m/z = 346.

-

Key Fragments: A prominent peak is expected at m/z = 255, corresponding to the loss of a benzyl radical (•CH₂Ph, 91 Da). Another significant fragmentation pathway for benzoic acids is the loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group.[9][10] The base peak is often the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 for benzoic acid itself; for this larger molecule, the fragmentation will be more complex.[9]

Part 3: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical and common method for preparing 2,5-bis(phenylmethoxy)benzoic acid is through a Williamson ether synthesis, starting from commercially available 2,5-dihydroxybenzoic acid (gentisic acid).

Protocol: Williamson Ether Synthesis

-

Deprotonation: 2,5-dihydroxybenzoic acid is dissolved in a polar aprotic solvent (e.g., DMF or acetone). A suitable base, such as potassium carbonate (K₂CO₃), is added in excess (at least 3 equivalents) to deprotonate both the phenolic hydroxyl groups and the carboxylic acid.

-

Nucleophilic Attack: Benzyl bromide (BnBr, 2.2 equivalents) is added to the solution. The reaction mixture is heated (typically 60-80 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material. This step forms the benzyl ester as well as the benzyl ethers.

-

Hydrolysis (Saponification): After the etherification is complete, a strong aqueous base like sodium hydroxide (NaOH) is added, and the mixture is refluxed.[11] This step selectively hydrolyzes the benzyl ester back to the sodium salt of the carboxylic acid without cleaving the stable benzyl ether linkages.

-

Workup and Purification: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous residue is washed with a nonpolar solvent (e.g., diethyl ether) to remove excess benzyl bromide and benzyl alcohol. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of ~2, causing the desired 2,5-bis(phenylmethoxy)benzoic acid to precipitate as a solid. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Caption: Proposed synthesis of the title compound via etherification and subsequent hydrolysis.

Chemical Reactivity

-

At the Carboxyl Group: The compound will undergo typical reactions of a carboxylic acid, such as esterification (with alcohols under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), and amide formation (via the acid chloride or with coupling agents).

-

At the Ether Linkages: The benzyl ether groups are generally stable but can be cleaved under harsh conditions, typically via catalytic hydrogenation (e.g., H₂, Pd/C), to regenerate the parent 2,5-dihydroxybenzoic acid. This stability and selective removal make them excellent protecting groups.

-

At the Aromatic Ring: The central aromatic ring is activated towards electrophilic aromatic substitution by the two electron-donating ether groups. However, the bulky nature of these groups may provide significant steric hindrance.

Part 4: Applications in Research and Drug Development

While specific applications for 2,5-bis(phenylmethoxy)benzoic acid are not widely documented, its structure points to several potential uses:

-

Synthetic Intermediate: Its primary role is likely as an intermediate in multi-step organic syntheses. The protected hydroxyl groups allow for precise manipulation of the carboxylic acid moiety.

-

Fragment-Based Drug Discovery: As a substituted benzoic acid, it could serve as a fragment or scaffold for building larger molecules with potential biological activity. Structurally related compounds are used as precursors to pharmaceuticals, such as the synthesis of Flecainide from a bis(trifluoroethoxy)benzoic acid analog.[12]

-

Materials Science: Aromatic carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs) and specialty polymers. The bulky benzyl groups could be used to tune the steric and electronic properties of such materials.

Part 5: Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, safety precautions must be based on the most structurally relevant analogs, such as 2-(phenylmethoxy)benzoic acid.[2][13]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[2]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[2]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[13]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

References

- 1. Benzoic acid, 2-(phenylmethoxy)- | CymitQuimica [cymitquimica.com]

- 2. fishersci.ie [fishersci.ie]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. m.youtube.com [m.youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2,5-Bis(benzyloxy)benzoic Acid

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,5-Bis(benzyloxy)benzoic acid. In the absence of readily available experimental spectra in public databases, this document serves as a robust resource for researchers, scientists, and drug development professionals by employing fundamental NMR principles and comparative data from structurally analogous compounds to elucidate the spectral characteristics of this molecule. Our approach underscores the power of predictive spectroscopy in modern chemical analysis.

Introduction to this compound and the Role of NMR

This compound is a complex organic molecule featuring a substituted benzoic acid core with two bulky benzyloxy groups. The precise structural confirmation of such molecules is paramount in pharmaceutical research and materials science, where purity and unambiguous identification are critical. NMR spectroscopy stands as the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will walk through a detailed, predictive analysis of the ¹H and ¹³C NMR spectra, offering a foundational understanding of what to expect during experimental characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be complex, with distinct signals for the carboxylic acid proton, the aromatic protons on the central benzoic acid ring, the benzylic methylene protons, and the protons of the two benzyl rings. The predictions are based on established substituent effects and data from related compounds such as 2,5-dihydroxybenzoic acid (gentisic acid)[1][2][3][4], benzoic acid, and dibenzyl ether[5][6][7].

Rationale for Predictions:

The introduction of two electron-donating benzyloxy groups onto the benzoic acid ring will significantly shield the aromatic protons, causing an upfield shift compared to unsubstituted benzoic acid. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature. The benzylic protons will appear as sharp singlets, and the protons on the terminal benzyl rings will exhibit a complex multiplet pattern typical of monosubstituted benzene rings.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10.5 - 12.0 | Broad Singlet | 1H | COOH | Characteristic of a carboxylic acid proton, broadened by hydrogen bonding and chemical exchange. |

| ~7.30 - 7.50 | Multiplet | 10H | Phenyl-H of benzyl groups | Typical range for protons on a monosubstituted benzene ring. |

| ~7.25 | Doublet | 1H | H-6 | Ortho to the carboxylic acid group, expected to be deshielded relative to H-3 and H-4. |

| ~7.10 | Doublet of Doublets | 1H | H-4 | Coupled to both H-3 and H-6. |

| ~6.95 | Doublet | 1H | H-3 | Ortho to a benzyloxy group, expected to be shielded. |

| ~5.10 | Singlet | 2H | O-CH₂ (at C-2) | Benzylic protons adjacent to an oxygen atom. |

| ~5.05 | Singlet | 2H | O-CH₂ (at C-5) | Benzylic protons adjacent to an oxygen atom. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a clear map of the carbon skeleton of this compound. The predictions are based on the known spectra of 2,5-dihydroxybenzoic acid[1][2][3][4], benzoic acid, and dibenzyl ether[5][6][7], considering the substituent chemical shift (SCS) effects of the benzyloxy groups.

Rationale for Predictions:

The carbons bearing the benzyloxy groups (C-2 and C-5) are expected to be significantly deshielded (shifted downfield) due to the electronegativity of the attached oxygen atoms. The carboxylic acid carbonyl carbon will appear at the most downfield position. The benzylic carbons will be found in the typical range for sp³ carbons bonded to oxygen. The remaining aromatic carbons will have chemical shifts influenced by the positions of the substituents.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~170 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. |

| ~152 | C-2 | Aromatic carbon attached to the benzyloxy group, deshielded. |

| ~150 | C-5 | Aromatic carbon attached to the benzyloxy group, deshielded. |

| ~137 | Quaternary C of benzyl groups | Point of attachment of the benzyl groups. |

| ~128.5 | Phenyl-C of benzyl groups | Aromatic carbons of the benzyl rings. |

| ~128.0 | Phenyl-C of benzyl groups | Aromatic carbons of the benzyl rings. |

| ~127.5 | Phenyl-C of benzyl groups | Aromatic carbons of the benzyl rings. |

| ~123 | C-4 | Aromatic carbon on the benzoic acid ring. |

| ~118 | C-6 | Aromatic carbon on the benzoic acid ring. |

| ~115 | C-1 | Aromatic carbon attached to the carboxylic acid group. |

| ~114 | C-3 | Aromatic carbon on the benzoic acid ring. |

| ~71 | O-CH₂ (at C-2) | Benzylic carbon. |

| ~70 | O-CH₂ (at C-5) | Benzylic carbon. |

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for a compound like this compound, the following detailed experimental protocol is recommended.

1. Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid dissolution.

-

Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a high-quality 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequency for ¹H or ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Visualizations

Molecular Structure for NMR Assignment

References

- 1. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dihydroxybenzoic acid(490-79-9) 1H NMR [m.chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000152) [hmdb.ca]

- 4. spectrabase.com [spectrabase.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032078) [hmdb.ca]

- 6. Dibenzyl ether | C14H14O | CID 7657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 二苄醚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Mass spectrometry fragmentation pattern of 2,5-Bis(benzyloxy)benzoic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Bis(benzyloxy)benzoic Acid

Introduction

This compound (C₂₁H₁₈O₄, Molar Mass: 334.37 g/mol ) is a complex organic molecule utilized as a key intermediate in the synthesis of functional materials such as liquid crystals and specialty polymers[1]. Its structural characterization is paramount for ensuring purity and confirming identity during development. Mass spectrometry (MS) provides an indispensable tool for this purpose, offering detailed structural insights through the analysis of fragmentation patterns.

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound. By understanding the molecule's constituent functional groups—a carboxylic acid and two benzyl ether moieties—we can anticipate its behavior upon ionization and subsequent fragmentation. The principles outlined herein are based on established fragmentation mechanisms for aromatic carboxylic acids and benzyl ethers, providing a robust framework for spectral interpretation.

Predicted Mass Spectrum Analysis

Upon electron ionization, this compound is expected to form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 334. The stability of the aromatic systems suggests this peak will be observable. The subsequent fragmentation is dictated by the lability of the bonds within the carboxylic acid and benzyl ether groups, leading to a series of characteristic product ions.

Primary Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to proceed through several competing pathways, driven by the formation of stable neutral molecules and charged fragments.

-

Fragmentation of the Benzoic Acid Moiety: The carboxylic acid group is a primary site for initial fragmentation.

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation for benzoic acids involves the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion. This would produce a fragment at m/z 317 ([M-17]⁺).[2][3]

-

Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group can lead to the loss of a •COOH radical, yielding a fragment at m/z 289 ([M-45]⁺).

-

Decarboxylation (Loss of CO₂): The loss of carbon dioxide is a characteristic fragmentation pathway for many carboxylic acids, which would result in an ion at m/z 290 ([M-44]•+).[4]

-

-

Fragmentation of the Benzyl Ether Moieties: The benzyl ether linkages are highly susceptible to cleavage due to the exceptional stability of the resulting benzyl cation.

-

Formation of the Tropylium Ion: The most prominent fragmentation pathway for compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This peak is often the base peak in the spectrum of benzyl-containing compounds. The stability arises from its aromatic, cyclic, and planar structure with 6 π-electrons.

-

Loss of a Benzyl Radical (•C₇H₇): The molecular ion can lose a benzyl radical, leading to the formation of an ion at m/z 243 ([M-91]⁺). This fragment retains one benzyloxy group and the benzoic acid functionality.

-

Loss of a Benzyloxy Radical (•OC₇H₇): Cleavage of the aryl C-O bond can result in the loss of a benzyloxy radical, producing a fragment at m/z 227 ([M-107]⁺).

-

Secondary and Sequential Fragmentation

The primary fragment ions can undergo further fragmentation, leading to other significant peaks in the mass spectrum.

-

The acylium ion at m/z 317 ([M-OH]⁺) can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation of acylium ions, to produce a fragment at m/z 289 .[4]

-

The ion at m/z 243 ([M-C₇H₇]⁺) can undergo fragmentation of its remaining functional groups, such as losing •OH to form an ion at m/z 226 , or losing •COOH to form an ion at m/z 198 .

-

Further fragmentation of the aromatic core can lead to the characteristic phenyl cation at m/z 77 and smaller fragments.[2][3]

Data Presentation: Summary of Key Fragments

The table below summarizes the predicted key fragment ions for this compound, their corresponding m/z values, the neutral species lost, and their proposed structures.

| m/z | Proposed Ion Structure | Neutral Loss | Pathway |

| 334 | [C₂₁H₁₈O₄]•+ | - | Molecular Ion (M•+) |

| 317 | [M - •OH]⁺ | •OH | Benzoic Acid Fragmentation |

| 290 | [M - CO₂]•+ | CO₂ | Benzoic Acid Fragmentation |

| 289 | [M - •COOH]⁺ | •COOH | Benzoic Acid Fragmentation |

| 243 | [M - •C₇H₇]⁺ | •C₇H₇ | Benzyl Ether Cleavage |

| 227 | [M - •OC₇H₇]⁺ | •OC₇H₇ | Benzyl Ether Cleavage |

| 91 | [C₇H₇]⁺ | C₁₄H₁₁O₄• | Tropylium Ion Formation |

| 77 | [C₆H₅]⁺ | - | Phenyl Cation |

Visualization of Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation cascade for this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. homework.study.com [homework.study.com]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 2,5-Bis(benzyloxy)benzoic Acid in Common Laboratory Solvents

Executive Summary

Introduction: Understanding the Molecule - 2,5-Bis(benzyloxy)benzoic Acid

This compound, with the molecular formula C₂₁H₁₈O₄, is an aromatic carboxylic acid.[5] Its structure is characterized by a central benzoic acid core with two bulky, non-polar benzyloxy groups attached at the 2 and 5 positions of the benzene ring.

Molecular Structure:

-

Aromatic Core: A benzene ring, which is inherently non-polar and hydrophobic.

-

Carboxylic Acid Group (-COOH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group is responsible for the acidic nature of the molecule.[2]

-

Benzyloxy Groups (-OCH₂C₆H₅): Two large, predominantly non-polar ether linkages with terminal phenyl groups. These groups significantly increase the molecule's size and non-polar character compared to benzoic acid.

The interplay between the polar carboxylic acid group and the large non-polar benzyloxy substituents is the primary determinant of the compound's solubility profile.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the general solubility behavior of this compound:[2]

-

Aqueous Solubility: The presence of two large, hydrophobic benzyloxy groups is expected to make this compound virtually insoluble in water. While the carboxylic acid group can hydrogen bond with water, the overwhelming non-polar surface area of the rest of the molecule will dominate.[2][6] The solubility in aqueous solutions is expected to increase with pH, as the carboxylic acid is deprotonated to form the more soluble carboxylate salt.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran - THF): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the polar part of the molecule. They also have sufficient non-polar character to interact with the benzyloxy groups. Therefore, moderate to good solubility is anticipated in these solvents.[6][7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols can engage in hydrogen bonding with the carboxylic acid group, acting as both donors and acceptors.[8][9] This, combined with their ability to solvate the non-polar regions, suggests that this compound will exhibit good solubility in lower-chain alcohols.[2][8]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large non-polar character of the molecule suggests some solubility in aromatic solvents like toluene due to π-π stacking interactions. However, solubility in aliphatic non-polar solvents like hexane is expected to be limited due to the presence of the polar carboxylic acid group.

-

Chlorinated Solvents (e.g., Dichloromethane - DCM, Chloroform): These solvents are effective at dissolving a wide range of organic compounds. Good solubility is expected due to favorable dipole-dipole interactions and the ability to solvate the large organic structure.

A summary of the predicted solubility is presented in Table 1.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Very Low | The large hydrophobic benzyloxy groups dominate the polar carboxylic acid group. |

| Polar Protic | Methanol, Ethanol | Good to High | Strong hydrogen bonding interactions with the carboxylic acid group.[2][8] |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate to Good | Hydrogen bond accepting capability and solvation of the non-polar regions.[6][7] |

| Non-Polar Aromatic | Toluene | Moderate | Favorable π-π stacking interactions with the aromatic rings. |

| Non-Polar Aliphatic | Hexane | Low | Mismatch in polarity; the polar carboxylic acid group limits solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | Effective at solvating large organic molecules with mixed polarity. |

| Table 1. Predicted Qualitative Solubility of this compound in Common Laboratory Solvents. |

Experimental Determination of Solubility

To obtain quantitative solubility data, empirical determination is essential. The following are standard, reliable protocols for this purpose.

Gravimetric Method for Solubility Determination

This method is a robust and straightforward approach for determining the solubility of a solid in a solvent. It relies on the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[1]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Alternatively, centrifuge the sample to pellet the excess solid.

-

-

Sample Collection:

-

Carefully withdraw a precise volume (e.g., 5.0 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed and the residue is dry, weigh the container with the dried solute.

-

Calculate the solubility using the following formula: Solubility (g/L) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of supernatant collected in L)

-

Caption: Workflow for the Gravimetric Determination of Solubility.

Titrimetric Method for Solubility Determination

For acidic compounds like this compound, a titrimetric method offers a precise alternative to the gravimetric method, especially if the compound is not easily dried to a constant weight.[1]

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution and collect a precise volume of the clear supernatant.

-

-

Dilution:

-

Dilute the collected supernatant with a suitable solvent (e.g., ethanol) to a concentration appropriate for titration. This is to ensure the entire sample remains dissolved during the titration.

-

-

Titration:

-

Add a few drops of a suitable indicator (e.g., phenolphthalein) to the diluted sample.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide, NaOH) until the endpoint is reached, indicated by a persistent color change.

-

-

Calculation:

-

Calculate the molar concentration of the acid in the saturated solution using the stoichiometry of the acid-base reaction (1:1 for a monoprotic acid) and the volume of titrant used: Molarity (mol/L) = (Molarity of NaOH × Volume of NaOH used in L) / (Volume of supernatant collected in L)

-

To convert to g/L, multiply the molarity by the molecular weight of this compound (334.37 g/mol ).[5]

-

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. journalajocs.com [journalajocs.com]

- 9. researchgate.net [researchgate.net]

A-Z Guide to Synthesizing 2,5-Bis(benzyloxy)benzoic Acid: Precursor Selection and Process Optimization

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,5-Bis(benzyloxy)benzoic acid, a crucial building block in pharmaceutical and materials science. We will dissect the strategic selection of precursors, elucidate the underlying reaction mechanisms, and present a detailed, field-proven protocol. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this synthetic process, grounded in principles of scientific integrity and practical application.

Introduction: Strategic Importance of this compound

This compound is a derivative of gentisic acid (2,5-dihydroxybenzoic acid), a naturally occurring compound and a minor metabolite of aspirin.[1][2] The introduction of benzyl groups to protect the hydroxyl functionalities transforms gentisic acid into a versatile intermediate. These benzyl groups can be removed under specific conditions, making them excellent protecting groups in multi-step syntheses. The core value of this molecule lies in its utility as a scaffold for constructing more complex molecules with applications in medicinal chemistry and materials science. For instance, it has been used in the synthesis of dendrimers for luminescent lanthanide coordination complexes.[3]

The primary synthetic challenge is the efficient and selective benzylation of the two hydroxyl groups of the gentisic acid core. This guide will focus on the most common and reliable method: a two-step process involving the initial protection of a gentisic acid ester, followed by hydrolysis to yield the final carboxylic acid.

Core Precursors and Reagents: A Deliberate Selection

The success of the synthesis hinges on the careful selection of starting materials and reagents. Each component plays a critical role in directing the reaction towards high yield and purity.

The Gentisic Acid Backbone: Ester vs. Acid

The foundational precursor is 2,5-dihydroxybenzoic acid, also known as gentisic acid.[4][5] While it is possible to directly benzylate gentisic acid, this approach is often complicated by side reactions involving the carboxylic acid group. The acidic proton of the carboxyl group can compete with the phenolic protons for the base, leading to a mixture of products and reduced yield.

A more strategic approach is to first convert gentisic acid into its methyl ester, Methyl 2,5-dihydroxybenzoate (also known as Methyl gentisate).[6][7] This esterification effectively "protects" the carboxylic acid functionality, preventing it from interfering with the subsequent benzylation step. The ester can be readily synthesized by reacting 2,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[6]

The Benzylating Agent: Choosing the Right Electrophile

The introduction of the benzyl groups is typically achieved using a benzyl halide. The two most common choices are:

-

Benzyl Bromide (BnBr): Generally more reactive than benzyl chloride, often leading to faster reaction times. However, it is also more expensive and lachrymatory.

-

Benzyl Chloride (BnCl): A cost-effective and commonly used alternative. While slightly less reactive, it provides excellent results under appropriate conditions.

For the purpose of this guide, we will focus on the use of benzyl chloride due to its widespread availability and favorable economics.

The Base: The Key to Deprotonation

The benzylation reaction proceeds via the Williamson ether synthesis , a classic SN2 reaction.[8][9] This reaction requires a base to deprotonate the phenolic hydroxyl groups, transforming them into more nucleophilic phenoxide ions.[9] The choice of base is critical for reaction efficiency.

| Base | Formula | Strength | Key Considerations |

| Potassium Carbonate | K₂CO₃ | Moderate | The most commonly used base for this reaction. It is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenols without causing significant side reactions. |

| Sodium Hydride | NaH | Strong | A very powerful, non-nucleophilic base that ensures complete deprotonation. However, it is highly reactive with water and requires strictly anhydrous conditions. |

| Potassium Hydroxide | KOH | Strong | A strong, inexpensive base. Can be used but may introduce water into the reaction, which can be detrimental. Also risks premature hydrolysis of the ester.[3] |

Potassium carbonate is the preferred choice for this synthesis due to its optimal balance of reactivity, safety, and cost.

The Solvent: Facilitating the Reaction

The solvent must be able to dissolve the reactants and facilitate the SN2 reaction mechanism. Polar aprotic solvents are ideal for this purpose as they solvate the cation of the base (K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic.

-

Acetone: A common and effective solvent for this type of reaction. It has a convenient boiling point for refluxing and is relatively easy to remove during work-up.[10]

-

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate SN2 reactions. However, its high boiling point can make it difficult to remove.

-

Acetonitrile: Another suitable polar aprotic solvent.

Acetone provides a good balance of reaction speed and ease of handling, making it a preferred solvent.[10]

Synthetic Strategy and Mechanism

The synthesis is best approached in two distinct stages, as illustrated below. This strategy ensures high yields and simplifies the purification of the final product.

Caption: Overall two-stage synthetic workflow.

Mechanism: The Williamson Ether Synthesis

The core of Stage 1 is the Williamson ether synthesis. The mechanism involves two key steps for each hydroxyl group:

-

Deprotonation: The base (K₂CO₃) removes the acidic proton from the phenolic hydroxyl group, creating a highly reactive phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride in an SN2 fashion. This displaces the chloride ion and forms the new carbon-oxygen ether bond.[9]

Caption: SN2 mechanism of the Williamson ether synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 2,5-bis(benzyloxy)benzoate

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2,5-dihydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone.

-

Reagent Addition: While stirring, add benzyl chloride (BnCl, 2.2 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Isolation: Evaporate the acetone from the filtrate under reduced pressure. The resulting residue contains the crude product, Methyl 2,5-bis(benzyloxy)benzoate. This crude product can often be used directly in the next step or purified by recrystallization from a solvent like ethanol.

Stage 2: Saponification to this compound

-

Setup: Dissolve the crude Methyl 2,5-bis(benzyloxy)benzoate from Stage 1 in a mixture of ethanol and water in a round-bottom flask.

-

Hydrolysis: Add sodium hydroxide (NaOH, ~3-5 eq) and heat the mixture to reflux for 2-4 hours. This process, known as saponification, hydrolyzes the ester to a carboxylate salt.[11][12][13]

-

Acidification: After cooling the reaction mixture, pour it into cold water. Slowly add a dilute solution of hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2-3).[13]

-

Precipitation & Isolation: A white precipitate of this compound will form. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with water to remove any inorganic salts. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure, crystalline solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the presence of the benzyl groups and the carboxylic acid, and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O of the carboxylic acid, the C-O ether linkages, and the aromatic rings.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (334.37 g/mol ).[14]

Summary of Key Precursors and Conditions

| Stage | Key Precursor | Key Reagents | Solvent | Conditions | Product |

| 1. Benzylation | Methyl 2,5-dihydroxybenzoate | Benzyl chloride, Potassium carbonate | Acetone | Reflux, 4-8 h | Methyl 2,5-bis(benzyloxy)benzoate |

| 2. Saponification | Methyl 2,5-bis(benzyloxy)benzoate | Sodium hydroxide, Hydrochloric acid | Ethanol/Water | Reflux, 2-4 h | This compound |

Conclusion

The synthesis of this compound is a robust and reproducible process when a strategic, two-stage approach is employed. The key to success lies in the initial esterification of gentisic acid to prevent side reactions, followed by a classic Williamson ether synthesis for the benzylation step. Careful selection of a moderate base like potassium carbonate and a polar aprotic solvent such as acetone ensures high yields and purity. The final saponification step reliably converts the intermediate ester to the desired carboxylic acid. This guide provides a comprehensive framework for researchers to confidently and efficiently produce this valuable synthetic intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gentisic acid - Wikipedia [en.wikipedia.org]

- 3. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dihydroxybenzoic Acid [bayvillechemical.net]

- 6. prepchem.com [prepchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Methyl 3,4-bis(benzyloxy)benzoate synthesis - chemicalbook [chemicalbook.com]

- 11. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Page loading... [guidechem.com]

An In-depth Technical Guide to the Isomers of Bis(benzyloxy)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the isomers of bis(benzyloxy)benzoic acid, a class of compounds with significant potential in materials science and drug development. The guide delves into the synthesis, physicochemical properties, and known applications of the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-bis(benzyloxy)benzoic acid isomers. By synthesizing information from peer-reviewed literature and chemical databases, this document aims to serve as a valuable resource for researchers engaged in the design and application of these versatile molecules. Particular emphasis is placed on providing detailed experimental protocols and explaining the rationale behind key synthetic choices, in line with the principles of scientific integrity and reproducibility.

Introduction: The Significance of Isomerism in Bis(benzyloxy)benzoic Acid

Bis(benzyloxy)benzoic acid is an aromatic carboxylic acid characterized by a central benzoic acid core functionalized with two benzyloxy groups. The positional isomerism of these benzyloxy groups on the benzene ring gives rise to six distinct isomers, each with a unique set of physicochemical and, potentially, biological properties. This structural diversity is of paramount importance in drug discovery and materials science, where subtle changes in molecular geometry can lead to significant differences in biological activity, solubility, and crystal packing.

The benzyloxy moiety, a common protecting group for phenols, also imparts a degree of lipophilicity and can engage in specific non-covalent interactions, such as π-stacking, which can be crucial for molecular recognition at biological targets. The carboxylic acid group provides a handle for further chemical modification, such as amide or ester formation, allowing for the creation of diverse libraries of compounds for screening.

This guide will systematically explore each of the six isomers, providing a detailed analysis of their synthesis, a comparative summary of their properties, and a discussion of their current and potential applications.

Caption: The six positional isomers of bis(benzyloxy)benzoic acid.

Synthesis of Bis(benzyloxy)benzoic Acid Isomers

The most common and versatile method for the synthesis of bis(benzyloxy)benzoic acids is the Williamson ether synthesis. This reaction involves the O-alkylation of a dihydroxybenzoic acid precursor with benzyl halide in the presence of a base. The choice of starting material, base, and solvent is critical for achieving high yields and purity.

General Synthetic Strategy: Williamson Ether Synthesis

The general transformation involves the deprotonation of the hydroxyl groups of a dihydroxybenzoic acid by a suitable base to form a phenoxide, which then acts as a nucleophile to displace the halide from benzyl halide.

The Ubiquitous Benzoate: A Technical Guide to the Natural Occurrence and Discovery of Benzoic Acid Derivatives

Introduction: The Aromatic World of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are fundamental to the chemical language of the natural world. From the vibrant hues of fruits to the intricate defense mechanisms of plants, these compounds play a pivotal role. For researchers, scientists, and drug development professionals, a deep understanding of their natural origins, biosynthetic pathways, and analytical methodologies is paramount for harnessing their potential. This guide provides a comprehensive technical overview of the natural occurrence and discovery of these versatile molecules, offering insights into their extraction, characterization, and biological significance.

Historically, the discovery of benzoic acid is rooted in the 16th century, with early descriptions of its isolation from gum benzoin through dry distillation by figures such as Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596)[1][2]. The elemental composition of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler, who also elucidated its relationship with hippuric acid[1][2]. A significant milestone in understanding its biological role came in 1875 when Salkowski discovered its antifungal properties, explaining the natural preservation of fruits rich in benzoates[1][2]. This discovery laid the groundwork for the extensive use of benzoic acid and its salts as food preservatives[1][3].

This guide will navigate the intricate world of naturally occurring benzoic acid derivatives, from their widespread presence in the plant kingdom to the sophisticated techniques employed for their discovery and analysis.

Chapter 1: The Natural Abundance of Benzoic Acid and Its Derivatives

Benzoic acid and its derivatives are widespread throughout the plant kingdom, serving as crucial intermediates in the biosynthesis of numerous secondary metabolites[1][4]. They are found in fruits, vegetables, leaves, roots, and seeds, where they contribute to flavor, fragrance, and defense against pathogens[3][5].

Occurrence in Fruits and Vegetables

Many fruits and vegetables are natural sources of benzoic acid and its salts and esters[6]. Berries, in particular, are rich sources, with cranberries and bilberries containing significant amounts[7][8]. The high concentration of benzoic acid in cranberries, for instance, acts as a natural preservative, contributing to their long shelf life[5][9]. Other fruits such as raspberries, blackberries, plums, and prunes also contain notable levels of these compounds[5].

Table 1: Quantitative Occurrence of Benzoic Acid and Its Derivatives in Selected Natural Sources

| Plant/Fruit Source | Derivative | Concentration | Reference(s) |

| Cranberry (Vaccinium macrocarpon) | Benzoic Acid | 300–1300 mg/kg | [8] |

| Bilberry (Vaccinium myrtillus) | Benzoic Acid | 300–1300 mg/kg | [10] |

| Lingonberry (Vaccinium vitis-idaea) | Benzoic Acid | 0.03–0.13% | [7] |

| Apple (Malus domestica) | Benzoic Acid | Forms upon fungal infection | [7] |

| Phyllanthus emblica | Gallic Acid | 1.79-2.18% | [10] |

| Terminalia bellerica | Gallic Acid | 0.79-1.01% | [10] |

| Terminalia chebula | Gallic Acid | 0.28-0.80% | [10] |

| Green Tea (Camellia sinensis) | Gallic Acid (liberated) | 55-155 mg/g | [11][12] |

| Bearberry (Arctostaphylos uva-ursi) | Gallic Acid (liberated) | 116-309 mg/g | [11][12] |

| Evening Primrose (Oenothera biennis) | Free Gallic Acid | up to 15 mg/g | [11][12] |

| Okra | Salicylic Acid | 2.30 mg/kg | [6] |

| Chayote Leaves | Salicylic Acid | 2.05 mg/kg | [6] |

Beyond the Orchard: Other Natural Sources

Beyond fruits, benzoic acid derivatives are present in a variety of other natural sources. Gum benzoin, a resin from Styrax trees, can contain up to 20% benzoic acid and 40% benzoic acid esters[7]. In the animal kingdom, benzoic acid has been identified in species such as the rock ptarmigan and in the gland secretions of male muskoxen and Asian bull elephants[7]. Microorganisms can also produce benzoic acid as a byproduct of phenylalanine metabolism[8].

Chapter 2: The Genesis of Benzoates: Biosynthetic Pathways in Plants

The biosynthesis of benzoic acid in plants is a complex process with multiple routes originating from the phenylpropanoid pathway[11]. The primary precursor for this pathway is the amino acid L-phenylalanine[4][13].

The Core β-Oxidative Pathway

A major route for benzoic acid synthesis involves a β-oxidative pathway, which shortens the three-carbon side chain of cinnamic acid by two carbons[5][11]. This process is analogous to fatty acid oxidation and occurs within the peroxisomes[5][11].

The key enzymatic steps in the β-oxidative pathway are:

-

Activation of Cinnamic Acid: Cinnamic acid is converted to its coenzyme A (CoA) thioester, cinnamoyl-CoA.

-

Hydration and Dehydrogenation: The enzyme cinnamoyl-CoA hydratase-dehydrogenase (PhCHD), a bifunctional enzyme, catalyzes the hydration of the double bond and the subsequent oxidation of the hydroxyl group[5].

-

Thiolytic Cleavage: A thiolase enzyme then cleaves the resulting β-keto thioester to yield benzoyl-CoA and acetyl-CoA.

-

Hydrolysis: Finally, a thioesterase hydrolyzes benzoyl-CoA to produce benzoic acid.

References

- 1. A review on protocatechuic Acid and its pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacology of protocatechuic acid: Significance and symbolism [wisdomlib.org]

- 5. Salicylates in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. CONTENT OF GALLIC ACID IN SELECTED PLANT EXTRACTS [journal.pan.olsztyn.pl]

- 13. New progress in the pharmacology of protocatechuic acid: A compound ingested in daily foods and herbs frequently and heavily - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,5-Bis(benzyloxy)benzoic Acid in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block